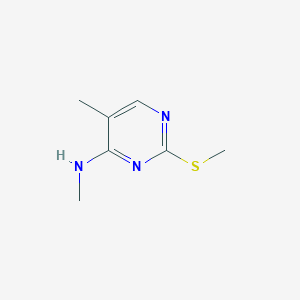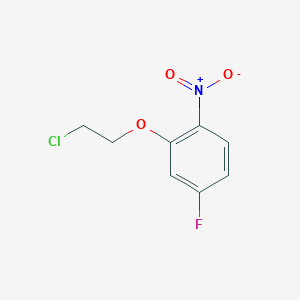
4-Bromo-2-methyl-N-(2-nitrophenyl)benzenamine
Übersicht
Beschreibung
4-Bromo-2-methyl-N-(2-nitrophenyl)benzenamine is an organic compound with the molecular formula C13H11BrN2O2 It is a derivative of benzenamine, characterized by the presence of bromine, methyl, and nitrophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-N-(2-nitrophenyl)benzenamine typically involves the bromination of 2-methylbenzenamine followed by nitration. The reaction conditions often include the use of bromine and nitric acid as reagents, with the process being carried out under controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to optimize yield and purity. The use of catalysts and advanced purification techniques can further enhance the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-methyl-N-(2-nitrophenyl)benzenamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: Electrophilic aromatic substitution reactions are common, where the bromine or nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzenamines, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-methyl-N-(2-nitrophenyl)benzenamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-methyl-N-(2-nitrophenyl)benzenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and nitro groups can influence its binding affinity and activity. The compound may exert its effects through pathways involving oxidative stress, inhibition of enzyme activity, or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-nitroaniline: Similar in structure but lacks the methyl group.
2-Bromo-N,N-dimethyl-4-nitroaniline: Contains dimethyl groups instead of a single methyl group.
4-Bromo-2-nitrotoluene: Similar but with a toluene backbone instead of benzenamine
Uniqueness
The combination of bromine, methyl, and nitrophenyl groups provides distinct chemical properties that differentiate it from other similar compounds .
Eigenschaften
Molekularformel |
C13H11BrN2O2 |
|---|---|
Molekulargewicht |
307.14 g/mol |
IUPAC-Name |
4-bromo-2-methyl-N-(2-nitrophenyl)aniline |
InChI |
InChI=1S/C13H11BrN2O2/c1-9-8-10(14)6-7-11(9)15-12-4-2-3-5-13(12)16(17)18/h2-8,15H,1H3 |
InChI-Schlüssel |
DAIWYWQIBZFLGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)Br)NC2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(2-pyridinyl)-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B8405195.png)

![2-amino-4-chloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine](/img/structure/B8405218.png)






![8-(4-Piperidinyl)-8-azaspiro[4,5]decan-7,9-dione](/img/structure/B8405268.png)

![9-fluoro-5H-benzo[c][1,8]naphthyridin-6-one](/img/structure/B8405281.png)
